Anticancer agent 31
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Overview
Description
Anticancer agent 31 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 31 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a heterocyclic core through a cyclization reaction. This is followed by the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This often involves scaling up the laboratory procedures and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced or modified anticancer properties. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Anticancer agent 31 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell division and survival pathways. By inhibiting these targets, the compound induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells. Key pathways affected include the PI3K/Akt/mTOR signaling pathway and the RAS/RAF/MEK/ERK pathway .
Comparison with Similar Compounds
Anticancer agent 31 is unique in its ability to selectively target cancer cells while sparing normal cells. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Abemaciclib: A cyclin-dependent kinase inhibitor used in the treatment of breast cancer
These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound stands out due to its unique chemical structure and broad-spectrum anticancer activity.
Properties
Molecular Formula |
C28H21F2N5O2 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C28H21F2N5O2/c29-23-14-25-26(15-24(23)30)35-27(17-31-25)32-16-18-5-4-6-20(13-18)34-28(36)33-19-9-11-22(12-10-19)37-21-7-2-1-3-8-21/h1-15,17H,16H2,(H,32,35)(H2,33,34,36) |
InChI Key |
STADTCXKZRQMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CNC4=NC5=CC(=C(C=C5N=C4)F)F |
Origin of Product |
United States |
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